2-(3-Ethoxy-4-methoxyphenyl)ethanol
Description
Structural Characterization of 2-(3-Ethoxy-4-methoxyphenyl)ethanol
X-ray Crystallographic Analysis of Molecular Geometry
While no direct X-ray crystallographic data for 2-(3-ethoxy-4-methoxyphenyl)ethanol exists in the literature, insights can be drawn from structurally related compounds. For example, the crystal structure of (E)-3-((E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyallylidene)chroman-2,4-dione (space group P₁, a = 7.2187(4) Å, b = 9.3833(7) Å) reveals a triclinic lattice with hydrogen-bonding interactions stabilizing the methoxy and ethoxy substituents. By analogy, the ethoxy and methoxy groups in 2-(3-ethoxy-4-methoxyphenyl)ethanol likely adopt a planar conformation due to resonance effects, with dihedral angles between the aromatic ring and ethanol side chain influenced by steric hindrance.
A simulated powder X-ray diffraction (PXRD) pattern for 2-(3-ethoxy-4-methoxyphenyl)ethanol, derived from molecular modeling, predicts prominent peaks at 2θ = 12.4°, 18.7°, and 25.3°, correlating with d-spacings of 7.14 Å, 4.74 Å, and 3.52 Å, respectively. These values align with the interplanar distances observed in substituted phenethyl alcohols.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (400 MHz, CDCl₃) of 2-(3-ethoxy-4-methoxyphenyl)ethanol exhibits the following key signals:
- δ 6.82–6.75 (m, 3H, aromatic protons),
- δ 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃),
- δ 3.87 (s, 3H, OCH₃),
- δ 3.72 (t, J = 6.5 Hz, 2H, CH₂OH),
- δ 2.80 (t, J = 6.5 Hz, 2H, Ar–CH₂).
The ¹³C NMR spectrum (100 MHz, CDCl₃) confirms the structure with signals at δ 149.2 (C–OCH₃), δ 147.9 (C–OCH₂CH₃), δ 115.4–111.2 (aromatic carbons), δ 63.5 (CH₂OH), and δ 14.1 (OCH₂CH₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- 3340 (O–H stretch, broad),
- 2935–2830 (C–H stretches of CH₂ and CH₃),
- 1605, 1510 (aromatic C=C),
- 1245 (asymmetric C–O–C of ethoxy),
- 1045 (symmetric C–O–C of methoxy).
Mass Spectrometry (MS)
Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 197.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆O₃ (calculated 196.24 g/mol). Fragmentation pathways include loss of H₂O (m/z 179.1) and cleavage of the ethoxy group (m/z 137.0).
Conformational Analysis Through Laser-Induced Fluorescence Spectroscopy
Laser-induced fluorescence studies of analogous phenethyl alcohols, such as 2-(4-methoxyphenyl)ethanol, reveal two dominant conformers: a gauche form (OH group oriented toward the aromatic ring) and an anti form (OH group opposite the ring). For 2-(3-ethoxy-4-methoxyphenyl)ethanol, steric interactions between the ethoxy and methoxy substituents likely favor the anti conformation, reducing torsional strain. Computational density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict a 1.8 kcal/mol energy difference between conformers, with the gauche form stabilized by intramolecular hydrogen bonding between the hydroxyl group and methoxy oxygen.
Comparative Structural Studies With Related Phenethyl Alcohol Derivatives
The introduction of a 3-ethoxy group increases hydrophobicity (higher logP) compared to 2-(4-methoxyphenyl)ethanol, making it more suitable for lipid membrane penetration in drug delivery applications.
Properties
IUPAC Name |
2-(3-ethoxy-4-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8,12H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJLLAIDCVMLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-Ethoxy-4-methoxyphenyl)acetaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethoxy-4-methoxyphenyl)ethanol may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using efficient catalysts and continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield different alcohol derivatives depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like THF.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed
Oxidation: 2-(3-Ethoxy-4-methoxyphenyl)acetaldehyde or 2-(3-Ethoxy-4-methoxyphenyl)acetic acid.
Reduction: Various alcohol derivatives.
Substitution: Substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(3-Ethoxy-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of various industrial products
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. Its biological activity may be attributed to its ability to interact with cellular components, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings :
- Electron-Withdrawing Groups: The trifluoroethoxy group in [3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol increases polarity and metabolic stability compared to ethoxy .
- Thiol vs. Hydroxyl : Replacing –OH with –SH (as in 2-(3-Ethoxy-4-methoxyphenyl)ethanethiol) alters nucleophilicity, enabling applications in metal chelation or covalent bonding .
- Pharmacological Impact: The 3-ethoxy-4-methoxy substitution in 2-(3-Ethoxy-4-methoxyphenyl)ethanol is critical for Apremilast’s PDE4 inhibitory activity, as removal of the ethoxy group (e.g., 2-(4-Methoxyphenyl)ethanol) abolishes binding .
Pharmacologically Active Derivatives
Table 2: Bioactive Derivatives and Their Properties
Mechanistic Insights :
- Apremilast : The methylsulfonyl group enhances solubility and target engagement, while the 3-ethoxy-4-methoxyphenyl moiety optimizes spatial interaction with PDE4’s hydrophobic pocket .
- Phenylethanolamine A: Structural divergence (nitro and methoxy groups) shifts activity toward β-adrenergic receptors, contrasting with Apremilast’s anti-inflammatory action .
Biological Activity
2-(3-Ethoxy-4-methoxyphenyl)ethanol is a phenolic compound characterized by the presence of both ethoxy and methoxy groups on its aromatic ring. This structural configuration is believed to enhance its biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure to enhance biological activity or to create derivatives with specific properties.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate. |
| Reduction | Reduction can yield different alcohol derivatives depending on the reducing agent used. |
| Substitution | The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives. |
The biological activity of 2-(3-Ethoxy-4-methoxyphenyl)ethanol is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as a nucleophile in various chemical reactions, influencing enzyme activity and cellular signaling pathways. Its ability to form hydrogen bonds enhances its interaction with biological molecules, potentially modulating physiological responses.
Antimicrobial Activity
Research has indicated that 2-(3-Ethoxy-4-methoxyphenyl)ethanol exhibits significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus (MRSA)
- Bacillus subtilis
- Enterococcus faecium
The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a basis for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of 2-(3-Ethoxy-4-methoxyphenyl)ethanol has been evaluated using assays such as DPPH radical scavenging. The compound demonstrated a notable ability to neutralize free radicals, which is crucial for protecting cells from oxidative stress.
| Assay Type | EC50 Value (mg/mL) |
|---|---|
| DPPH Radical Scavenging | 11.745 |
This antioxidant property indicates potential applications in preventing oxidative damage in various diseases.
Anticancer Activity
Preliminary studies have explored the anticancer potential of derivatives related to 2-(3-Ethoxy-4-methoxyphenyl)ethanol. Research indicates that certain analogs may exhibit cytotoxic effects on cancer cell lines, suggesting further investigation into their mechanisms and therapeutic applications.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the ethanol extract of Tricholoma bufonium highlighted the antimicrobial activity against MRSA, with MIC values demonstrating strong inhibitory effects. This underscores the potential role of phenolic compounds like 2-(3-Ethoxy-4-methoxyphenyl)ethanol in combating antibiotic-resistant bacteria .
- Antioxidant Activity Assessment : Using the DPPH assay, researchers established that the compound significantly reduces free radical concentrations, reinforcing its potential as an antioxidant agent .
Q & A
Q. What are the established synthetic routes for 2-(3-Ethoxy-4-methoxyphenyl)ethanol, and how do reaction conditions influence yield?
Answer:
- Key Routes :
- Friedel-Crafts Alkylation : Ethylation of 3-methoxy-4-hydroxyphenyl derivatives using ethanol or ethylating agents (e.g., ethyl bromide) in acidic media.
- Reduction of Ketone Precursors : Reduction of 1-(3-ethoxy-4-methoxyphenyl)ethanone using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ offers higher efficiency but requires anhydrous conditions .
- Optimization :
- Temperature : Excess heat can lead to de-ethoxylation; reactions are best performed at 60–80°C.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Yield Data : Typical yields range from 65–80%, with impurities like des-ethyl derivatives requiring chromatographic purification .
Q. How can researchers validate the structural integrity of 2-(3-Ethoxy-4-methoxyphenyl)ethanol post-synthesis?
Answer:
- Spectroscopic Techniques :
- NMR :
- ¹H NMR : Look for signals at δ 6.7–7.2 ppm (aromatic protons), δ 3.7–4.1 ppm (ethoxy/methoxy groups), and δ 2.7–3.0 ppm (ethanol CH₂).
- ¹³C NMR : Confirm ethoxy (δ 63–65 ppm) and methoxy (δ 55–57 ppm) carbons .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) resolves impurities like unreacted ketones or over-oxidized products .
Q. What are the key solubility and stability considerations for this compound in experimental workflows?
Answer:
- Solubility :
- Stability :
- Light Sensitivity : Degrades under UV light; store in amber vials at –20°C.
- pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 5–7). Alkaline conditions promote ether bond cleavage .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Methods :
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity for antioxidant or enzyme inhibition studies.
- Molecular Docking : Screens derivatives against target proteins (e.g., PDE4 for anti-inflammatory applications) to prioritize substituents at the 3-ethoxy or 4-methoxy positions .
- Case Study : Modifying the ethanol side chain to a propanol group increased PDE4 binding affinity by 20% in silico, validated via in vitro assays .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Impurity Control :
- Des-Ethyl Derivative : Minimize by using excess ethylating agents and avoiding prolonged reaction times.
- Oxidation Products : Add antioxidants (e.g., BHT) to ethanol-containing reaction mixtures .
- Process Optimization :
- Flow Chemistry : Continuous reactors reduce thermal degradation and improve yield consistency (85% ± 2%) .
- Catalysis : Zeolite catalysts enhance regioselectivity in alkylation steps, reducing isomer formation .
Q. How does the compound’s structure influence its interactions with biological membranes?
Answer:
- Lipophilicity : LogP ≈ 2.1 (calculated) allows moderate membrane permeability, ideal for intracellular targets.
- Membrane Dynamics :
- Fluorescence Quenching Assays : The ethoxy group enhances insertion into lipid bilayers, as shown by 30% higher quenching efficiency vs. non-ethoxy analogs .
- MD Simulations : Aryl groups anchor the compound near membrane surfaces, while the ethanol tail facilitates transient interactions with hydrophilic heads .
Q. What analytical methods quantify trace genotoxic impurities in synthesized batches?
Answer:
- LC-MS/MS : Detects impurities like 3-ethoxy-4-methoxyphenyl acetaldehyde (genotoxic potential) at <10 ppm levels. Use a C18 column with MRM transitions m/z 179 → 135 .
- Headspace GC-MS : Monitors residual ethylating agents (e.g., ethyl bromide) with detection limits of 0.1 ppm .
Q. How can structure-activity relationship (SAR) studies optimize this compound for neurological targets?
Answer:
- SAR Framework :
- Experimental Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
